molecular formula C10H13NO4S B172119 Methyl 2-(Methylsulfonamido)phenylacetate CAS No. 117239-82-4

Methyl 2-(Methylsulfonamido)phenylacetate

Cat. No. B172119
CAS RN: 117239-82-4
M. Wt: 150.22 g/mol
InChI Key: GGXQFGLHGRJPJI-UHFFFAOYSA-N
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Description

“Methyl 2-(Methylsulfonamido)phenylacetate” is a chemical compound with the CAS Number: 117239-82-4 . It is used for pharmaceutical testing .


Molecular Structure Analysis

The molecular formula of “this compound” is C10H13NO4S . The molecular weight is 243.28 . The InChI Code is 1S/C10H13NO4S/c1-15-10(12)7-8-5-3-4-6-9(8)11-16(2,13)14/h3-6,11H,7H2,1-2H3 .


Physical And Chemical Properties Analysis

“this compound” is a solid substance . It should be stored in a refrigerator .

Scientific Research Applications

Antibiotic Analysis

A novel enzyme-linked immunosorbent assay (ELISA) was developed utilizing antibodies raised against substances structurally similar to Methyl 2-(Methylsulfonamido)phenylacetate. This approach has improved the selectivity and sensitivity in detecting sulfonamide antibiotics in milk samples, demonstrating the compound's utility in food safety and quality control (Adrián et al., 2009).

Synthetic Chemistry

This compound has been utilized in visible-light-promoted radical (phenylsulfonyl)methylation reactions. This methodology offers a mild and efficient pathway to synthesize various (phenylsulfonyl)methylated compounds, contributing significantly to the field of synthetic organic chemistry (Liu & Li, 2016).

Biochemical Applications

In a study, 3-methyl-2-(phenylsulfonamido)butanoic acid, a compound closely related to this compound, was synthesized and complexed with various metals. The resulting compounds were evaluated for their biological activities, including antimicrobial and enzyme inhibition activities, indicating the potential use of this compound in biochemical and medical research (Danish et al., 2021).

Drug Metabolism Studies

This compound has found application in drug metabolism research. A microbial-based biocatalytic system was used to produce mammalian metabolites of LY451395, a biaryl-bis-sulfonamide, highlighting the potential of this compound in understanding drug metabolism and facilitating drug development (Zmijewski et al., 2006).

Safety and Hazards

“Methyl 2-(Methylsulfonamido)phenylacetate” is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .

properties

IUPAC Name

methyl 2-[2-(methanesulfonamido)phenyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4S/c1-15-10(12)7-8-5-3-4-6-9(8)11-16(2,13)14/h3-6,11H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGXQFGLHGRJPJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC=CC=C1NS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of methyl 2-nitrophenylacetate, (6.04 kg) in toluene (100 l) is added anhydrous magnesium sulfate (2.00 kg) and then 5% palladium-on-charcoal (125 g). The mixture is then stirred and hydrogenated, keeping the temperature below 40° by regulation of the stirring rate and input of hydrogen gas. After the addition is complete, the mixture is filtered. The filtrate containing methyl 2-aminophenylacetate is cooled to -20° and triethylamine (3.75 kg) is added all at once with stirring. This is followed by the slow addition of a solution of methanesulfonyl chloride (3.91 kg) in toluene (4.5L), keeping the temperature between -2° and 5°. After stirring at -2° for 1 hour, the mixture is filtered and washed with toluene (10 l). The filter cake is then slurried with water (90 l) for 90 minutes, filtered, and washed with water (45 l) and methanol (8 l). The solid is dried at 50° in vacuo overnight to yield methyl 2-(methylsulfonylamino)phenylacetate, mp 73°-75°.
Quantity
6.04 kg
Type
reactant
Reaction Step One
Quantity
2 kg
Type
reactant
Reaction Step One
Quantity
100 L
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
125 g
Type
catalyst
Reaction Step Three

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